4-fluoro-2-methyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide
Description
This compound belongs to the benzenesulfonamide class, characterized by a sulfonamide group (-SO₂NH-) linked to a substituted aromatic ring. Its structure includes a 4-fluoro-2-methylbenzene core and a pyrrolidinone moiety attached via an ethyl spacer to the para-position of the phenyl ring. The fluorine atom enhances lipophilicity and metabolic stability, while the pyrrolidinone group contributes to hydrogen-bonding interactions, a feature critical for biological activity in kinase inhibitors and enzyme modulators .
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-14-12-16(20)6-9-18(14)26(24,25)21-17-7-4-15(5-8-17)13-19(23)22-10-2-3-11-22/h4-9,12,21H,2-3,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUNWEMSXRZHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-fluoro-2-methyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide (CAS Number: 1060366-48-4) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 376.4 g/mol. The structure features a sulfonamide group, which is often associated with various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 376.4 g/mol |
| CAS Number | 1060366-48-4 |
Cardiovascular Effects
A study investigating the effects of benzene sulfonamides on perfusion pressure and coronary resistance utilized an isolated rat heart model. The results indicated that certain benzene sulfonamides could lower perfusion pressure, suggesting a cardiovascular effect . Although this study did not directly test this compound, it provides a framework for understanding how similar compounds may interact with cardiovascular systems.
The mechanism by which sulfonamides exert their biological effects often involves inhibition of specific enzymes or pathways. For instance, many sulfonamides are known to inhibit carbonic anhydrases or other key enzymes involved in cellular processes. The presence of the pyrrolidine moiety in this compound may enhance its ability to interact with various biological targets, potentially leading to diverse pharmacological effects .
Case Studies and Research Findings
- Anticancer Efficacy :
- Cardiovascular Impact :
- Pharmacokinetic Properties :
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound has been investigated for its potential as an EGFR inhibitor , which is crucial in targeting certain types of cancers. Research indicates that modifications in the sulfonamide structure can enhance selectivity and potency against EGFR-mutant cancers .
- Its ability to interfere with cancer cell proliferation makes it a candidate for further development into therapeutic agents.
- Neurological Disorders :
- Antimicrobial Properties :
Pharmacological Insights
Research has shown that compounds with similar chemical scaffolds exhibit favorable pharmacokinetic profiles, including good absorption and metabolic stability. The incorporation of fluoro and methyl groups can enhance lipophilicity, potentially improving the bioavailability of the compound .
Case Study 1: EGFR Inhibition
A study focusing on the structure-activity relationship (SAR) of sulfonamide derivatives demonstrated that modifications at the nitrogen and aromatic positions significantly impacted EGFR inhibition efficacy. The specific configuration of the pyrrolidine ring was found to enhance binding affinity to the target site, suggesting that 4-fluoro-2-methyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide could be optimized for better therapeutic outcomes .
Case Study 2: Antimicrobial Testing
In vitro testing of related sulfonamide compounds showed promising results against a range of bacterial strains, including resistant strains. The potential for this compound to act similarly opens avenues for further research into its antimicrobial efficacy .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) group is central to the compound’s reactivity:
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Hydrolysis : Under strong acidic (e.g., HCl/H₂O, Δ) or basic (e.g., NaOH/H₂O, Δ) conditions, the sulfonamide bond may cleave to yield 4-fluoro-2-methylbenzenesulfonic acid and the corresponding amine (4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]aniline). Similar hydrolysis mechanisms are observed in related sulfonamide derivatives .
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Nucleophilic Substitution : Deprotonation of the sulfonamide NH (using bases like NaH or LDA) could enable alkylation or acylation at the nitrogen, though steric hindrance from the adjacent phenyl group may limit reactivity .
Aromatic Ring Modifications
The benzene rings (both in the sulfonyl and phenyl groups) may undergo electrophilic substitution:
The electron-withdrawing fluorine and electron-donating methyl groups create competing directing effects, favoring substitution at positions balancing these influences .
Ketone and Pyrrolidine Reactivity
The 2-oxo-2-(pyrrolidin-1-yl)ethyl group introduces additional reaction pathways:
Fluorine-Specific Reactions
The fluorine atom on the benzene ring is typically inert under standard conditions but may participate in:
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Nucleophilic Aromatic Substitution : Requires harsh conditions (e.g., NH₃/200°C, Cu catalyst) to replace fluorine, though this is unlikely given the absence of strong electron-withdrawing groups ortho/para to F .
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Directed ortho-Metalation : Organolithium reagents (e.g., LDA) could deprotonate positions ortho to fluorine, enabling functionalization (e.g., formylation, phosphorylation) .
Thermal and Photochemical Stability
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Thermal Decomposition : Prolonged heating (>200°C) may degrade the sulfonamide group, releasing SO₂ and forming secondary amines.
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Photolytic Cleavage : UV light could induce homolytic cleavage of the C-S bond in the sulfonamide, though this pathway is less common without sensitizers .
Comparative Reactivity Table
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s closest analogs share the pyrrolidin-2-one ring and sulfonamide backbone but differ in substituents on the aromatic ring and the sulfonamide side chain. Key examples include:
*Calculated based on molecular formula C₁₉H₂₀FN₂O₃S.
Key Observations:
Physicochemical Properties
- Melting Points: While the target compound’s melting point is unreported, analogs with similar backbones (e.g., 4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide, ) exhibit melting points of 184–186°C, suggesting high crystallinity due to hydrogen bonding .
- Solubility: The methoxy and ethoxy groups in and improve aqueous solubility compared to the target compound’s hydrophobic fluoro-methyl combination.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?
The synthesis typically involves coupling a fluorinated benzene sulfonyl chloride with a pyrrolidinone-containing aniline derivative. Flash chromatography (e.g., methylene chloride/ethyl acetate gradient, 90:10) is critical for purification, achieving 38% yield and >99% purity . To maximize purity, iterative recrystallization (e.g., using DMSO/ethanol mixtures) and monitoring by HPLC are recommended.
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- ¹H/¹³C NMR : Key signals include the sulfonamide NH proton (δ ~10.20 ppm) and pyrrolidinone carbonyl (δ 175.2 ppm in ¹³C NMR) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺).
- Melting Point Analysis : Sharp melting points (e.g., 184–186°C) indicate high crystallinity .
Q. How can researchers validate the compound’s stability under experimental conditions?
Stability studies should include:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
- pH-Dependent Solubility Tests : Monitor degradation in aqueous buffers (pH 1–13) via UV-Vis spectroscopy.
- Long-Term Storage Trials : Compare NMR spectra before and after storage at –20°C, 4°C, and room temperature.
Advanced Research Questions
Q. How can structural analogs resolve contradictions in biological activity across assay systems?
Discrepancies in activity (e.g., IC₅₀ variations) may arise from assay-specific factors (e.g., protein binding, pH). Strategies include:
Q. What role does the fluorinated substituent play in target binding affinity?
Fluorine’s electronegativity enhances binding via dipole interactions and hydrophobic effects. Comparative studies with non-fluorinated analogs (e.g., ’s piperazine derivatives) show reduced affinity, highlighting fluorine’s role in stabilizing ligand-receptor interactions . Molecular dynamics simulations can map fluorine’s spatial contributions to binding pockets.
Q. How does X-ray crystallography inform conformational analysis of this sulfonamide?
Crystal structures of related compounds (e.g., ’s methylbenzenesulfonamide) reveal planar sulfonamide groups and intramolecular H-bonding between the sulfonyl oxygen and pyrrolidinone NH. These features stabilize bioactive conformations, with torsional angles (<10°) indicating restricted rotation .
Q. What experimental designs mitigate synthetic challenges in scaling up this compound?
- Microwave-Assisted Synthesis : Reduces reaction time for coupling steps (e.g., from 24h to 2h).
- Flow Chemistry : Enhances yield in sulfonamide formation by improving mixing efficiency.
- Green Solvent Screening : Replace DMSO with cyclopentyl methyl ether (CPME) to simplify purification .
Q. How can researchers address discrepancies in NMR data between synthesized batches?
Batch variations often stem from residual solvents or tautomerism. Solutions include:
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by analyzing signal splitting at 25°C vs. 60°C.
- 2D NMR (HSQC, COSY) : Resolve overlapping signals, particularly in aromatic regions.
- Elemental Analysis : Verify stoichiometry of C, H, N, S to rule out impurities .
Data Contradiction Analysis
Q. Why do computational docking results sometimes conflict with experimental binding data?
Discrepancies may arise from:
- Protein Flexibility : Static docking models ignore conformational changes. Use ensemble docking with multiple receptor states.
- Solvent Effects : Implicit solvent models underestimate entropy changes. Compare with explicit solvent MD simulations.
- Protonation States : Adjust ligand and residue pKa values (e.g., pyrrolidinone NH vs. sulfonamide NH) in docking software .
Q. How can researchers reconcile inconsistent cytotoxicity results in cell-based vs. cell-free assays?
Off-target effects in cellular assays (e.g., membrane permeability, efflux pumps) can mask true activity. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
